

Propargyl Benzenesulfonate: A Comprehensive Technical Guide to its Structure and Reactivity

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Compound of Interest

Compound Name: *Propargyl benzenesulfonate*

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Introduction

Propargyl benzenesulfonate is a versatile reagent in organic synthesis, valued for its ability to introduce the propargyl moiety, a key functional group in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its structure, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols to support researchers in their work.

Chemical Structure and Properties

Propargyl benzenesulfonate, with the chemical formula C9H8O3S, consists of a benzene ring attached to a sulfonate group, which is in turn esterified with propargyl alcohol.^[1] Its structure confers a unique combination of stability and reactivity, making it an effective propargylating agent.

Key Identifiers and Physical Properties:

Property	Value	Reference
IUPAC Name	prop-2-yn-1-yl benzenesulfonate	[2]
CAS Number	6165-75-9	[1]
Molecular Weight	196.22 g/mol	[2]
Linear Formula	C6H5SO3CH2C≡CH	
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	-30 °C	[2]
Boiling Point	140-142 °C at 2 mmHg	[2]
Density	1.243 g/mL at 25 °C	[2]

Reactivity Profile

The reactivity of **propargyl benzenesulfonate** is dominated by the excellent leaving group ability of the benzenesulfonate anion, which facilitates nucleophilic substitution at the propargylic carbon. The terminal alkyne also allows for a variety of addition and coupling reactions.

Nucleophilic Substitution Reactions

Propargyl benzenesulfonate readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols, to afford the corresponding N-, O-, and S-propargylated products.

Table of Representative Reaction Yields:

Nucleophile	Product Type	Reaction Conditions	Yield (%)	Reference
(R)-(-)-1-Aminoindan	N-Propargylamine	Aqueous medium, base, phase transfer catalyst, 15-20 °C, 2-3 h	High (unspecified)	[1]
(R)-1-Aminoindan	N-Propargylamine	Isopropyl ether, 10% Na ₂ CO ₃ , 60 °C, 7 h	High (unspecified)	[3]
Aniline	N-Propargylaniline	K ₂ CO ₃ , DMF, rt, 6h	83-87	[4]
Phenol Derivatives	O-Propargyl ethers	K ₂ CO ₃ , butanone, MW, 150 °C, 15 min	Good (unspecified)	[5]
Thiols	S-Propargyl sulfides	CpRuCl ₂ , neutral conditions	High (unspecified)	[6]

Cycloaddition Reactions

The terminal alkyne of **propargyl benzenesulfonate** can participate in various cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.[7][8] This "click chemistry" approach is widely used in bioconjugation and materials science. While specific examples with **propargyl benzenesulfonate** are not extensively documented in readily available literature, the reactivity of the propargyl group is well-established for this transformation.

Coupling Reactions

The terminal C-H bond of the alkyne is acidic and can be deprotonated to form a metal acetylide, which can then participate in various cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming C-C bonds.[9][10] While the benzenesulfonate

group is not the typical leaving group in Sonogashira reactions, the propargyl moiety itself is a key reactant.

Experimental Protocols

Synthesis of Propargyl Benzenesulfonate

A general and efficient method for the synthesis of **propargyl benzenesulfonate** involves the reaction of propargyl alcohol with benzenesulfonyl chloride in the presence of a base.[\[11\]](#)

Materials:

- Propargyl alcohol
- Benzenesulfonyl chloride
- Triethylamine
- Dichloromethane (DCM)

Procedure:

- To a solution of propargyl alcohol (1.0 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) at 0 °C.
- Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford **propargyl benzenesulfonate**.

N-Propargylation of (R)-1-Aminoindan (Synthesis of Rasagiline Precursor)

This protocol describes the synthesis of (R)-N-propargyl-1-aminoindan, a key intermediate in the production of the anti-Parkinson's drug Rasagiline.[\[3\]](#)

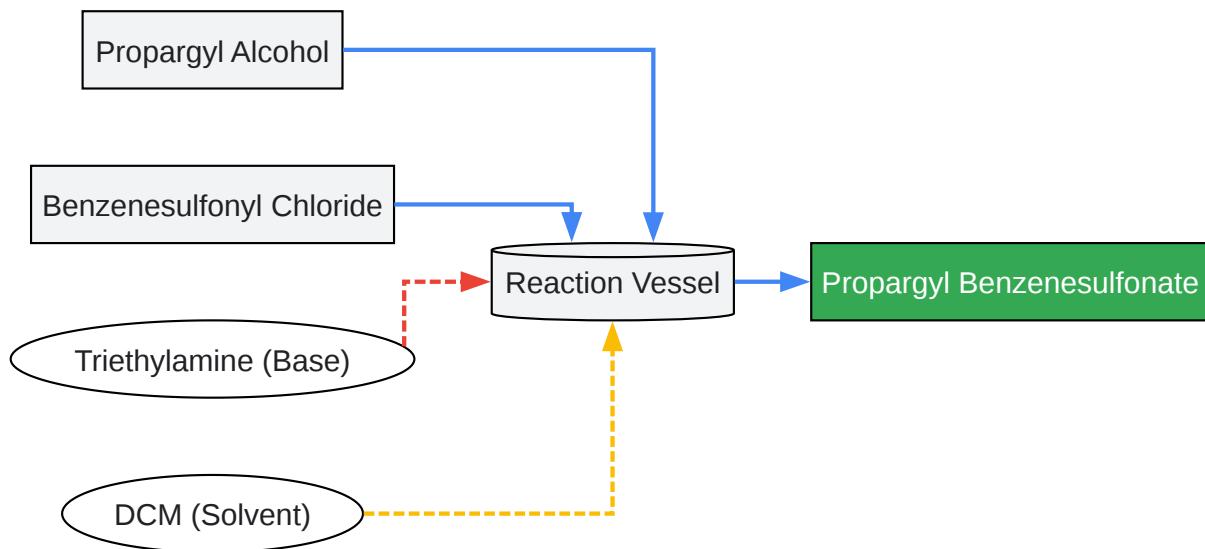
Materials:

- (R)-1-Aminoindan
- Propargyl benzenesulfonate**
- Isopropyl ether
- 10% aqueous sodium carbonate solution

Procedure:

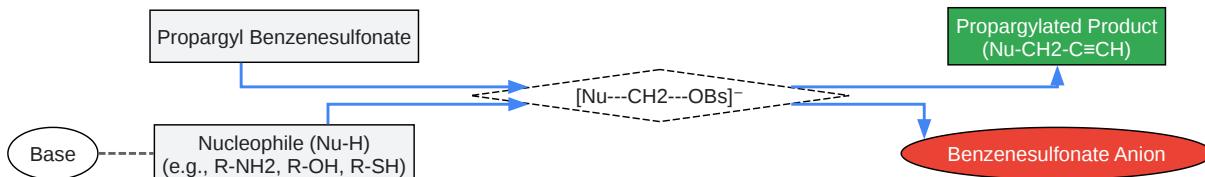
- In a three-necked flask, combine (R)-1-aminoindan (1.0 equivalent) with isopropyl ether and 10% aqueous sodium carbonate solution.
- Stir the mixture vigorously at room temperature for 20 minutes.
- Slowly add **propargyl benzenesulfonate** (1.1 equivalents) to the reaction mixture.
- Heat the reaction to 60 °C and maintain for 7 hours.
- After cooling to room temperature, separate the organic layer.
- The organic phase contains the desired (R)-N-propargyl-1-aminoindan, which can be further purified or used directly in the next step for the synthesis of Rasagiline.

Visualizing Reaction Pathways Synthesis of Propargyl Benzenesulfonate

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Caption: Synthesis of **Propargyl Benzenesulfonate**.

General Nucleophilic Substitution Reaction

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Caption: SN2 reaction with **Propargyl Benzenesulfonate**.

Conclusion

Propargyl benzenesulfonate is a highly effective and versatile reagent for the introduction of the propargyl group into a wide array of molecules. Its predictable reactivity in nucleophilic

substitution reactions, coupled with the potential for the resulting alkyne to undergo further transformations, makes it a valuable tool for researchers in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the laboratory.

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